molecular formula C10H11NO B13605258 5-Bromo-2-(isocyanatomethyl)-1,3-dimethylbenzene

5-Bromo-2-(isocyanatomethyl)-1,3-dimethylbenzene

Cat. No.: B13605258
M. Wt: 161.20 g/mol
InChI Key: PHVLTCGZMBJAJO-UHFFFAOYSA-N
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Description

5-Bromo-2-(isocyanatomethyl)-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, an isocyanate group, and two methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(isocyanatomethyl)-1,3-dimethylbenzene typically involves the bromination of 2-(isocyanatomethyl)-1,3-dimethylbenzene. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced into the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration, reduction, and bromination steps. The reaction conditions are optimized to achieve high yield and purity of the final product. The scalability of the process is crucial for industrial applications, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(isocyanatomethyl)-1,3-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the isocyanate group can lead to the formation of amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Amines or other reduced derivatives of the original compound.

Scientific Research Applications

5-Bromo-2-(isocyanatomethyl)-1,3-dimethylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(isocyanatomethyl)-1,3-dimethylbenzene involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity underlies its potential biological activity and applications in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another brominated aromatic compound with different functional groups.

    5-Bromo-2-iodopyrimidine: A brominated pyrimidine derivative used in selective cross-coupling reactions.

    5-Bromo-2-methyl-2-pentene: A brominated alkene used in organic synthesis.

Uniqueness

5-Bromo-2-(isocyanatomethyl)-1,3-dimethylbenzene is unique due to the presence of both an isocyanate group and a bromine atom on the same aromatic ring

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-(isocyanatomethyl)-1,3-dimethylbenzene

InChI

InChI=1S/C10H11NO/c1-8-4-3-5-9(2)10(8)6-11-7-12/h3-5H,6H2,1-2H3

InChI Key

PHVLTCGZMBJAJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CN=C=O

Origin of Product

United States

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